

Application Notes and Protocols for Iadademstat in Combination with Chemotherapy

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Compound of Interest

Compound Name: ORY-1001(*trans*)

Cat. No.: B560137

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Introduction

Iadademstat (ORY-1001) is an orally available, potent, and selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^[1] LSD1 plays a crucial role in oncogenesis by regulating gene expression through demethylation of histone and non-histone proteins, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.^{[1][2]} By inhibiting LSD1, iadademstat can induce differentiation of cancer cells, inhibit tumor growth, and potentially enhance the efficacy of conventional chemotherapy agents.^{[3][4]} These application notes provide a comprehensive overview of the preclinical and clinical use of iadademstat in combination with various chemotherapeutic agents for the treatment of Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), along with detailed protocols for preclinical evaluation.

Mechanism of Action

Iadademstat exerts its anti-cancer effects through a dual mechanism:

- Catalytic Inhibition: It irreversibly binds to the FAD cofactor of LSD1, blocking its demethylase activity. This leads to an increase in the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription, thereby upregulating tumor suppressor genes.^{[1][3]}

- **Scaffolding Disruption:** iadademstat also disrupts the scaffolding function of LSD1, preventing its interaction with key transcription factors. In AML, it interferes with the LSD1-GFI1 complex, a key driver of the leukemic phenotype.[\[5\]](#) In SCLC, it has been shown to disrupt the interaction between LSD1 and INSM1, another critical transcription factor.[\[6\]](#)

The inhibition of LSD1 by iadademstat leads to the reactivation of silenced tumor suppressor pathways and the induction of cellular differentiation, making it a promising agent for combination therapies.

Iadademstat in Combination Therapy: Preclinical and Clinical Landscape

Iadademstat has been investigated in combination with several chemotherapy agents in both preclinical models and clinical trials, primarily targeting AML and SCLC.

Iadademstat and Hypomethylating Agents (Azacitidine) in AML

Preclinical studies have suggested a strong synergy between iadademstat and the hypomethylating agent azacitidine in AML cell lines.[\[7\]](#)[\[8\]](#) This combination has been evaluated in the Phase II ALICE trial (NCT03890025) for elderly patients with newly diagnosed AML who are ineligible for intensive chemotherapy.[\[7\]](#)

Iadademstat with Venetoclax and Azacitidine in AML

Building on the promising results with azacitidine, iadademstat is also being evaluated in a triplet combination with the BCL-2 inhibitor venetoclax and azacitidine.[\[8\]](#)[\[9\]](#) Preclinical data indicate a synergistic effect of this combination.[\[10\]](#) A Phase Ib clinical trial (NCT06357182) is currently underway to assess the safety and efficacy of this triplet regimen in newly diagnosed AML patients.[\[9\]](#)[\[11\]](#)

Iadademstat and FLT3 Inhibitors (Gilteritinib) in AML

For patients with relapsed or refractory AML harboring a FMS-like tyrosine kinase 3 (FLT3) mutation, the combination of iadademstat with the FLT3 inhibitor gilteritinib is being investigated in the Phase Ib FRIDA trial (NCT05546580).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Iadademstat with Platinum/Etoposide in SCLC

In the context of solid tumors, the CLEPSIDRA trial (NCT03113922), a Phase IIa study, evaluated iadademstat in combination with the standard-of-care chemotherapy regimen of platinum (carboplatin or cisplatin) and etoposide for second-line treatment of extensive-stage SCLC.[\[14\]](#)[\[15\]](#)

Summary of Clinical Trial Data

Trial Name	Cancer Type	Combination Agents	Key Efficacy Data	Reference
ALICE (Phase IIa)	Newly Diagnosed AML (Elderly, Unfit)	Iadademstat + Azacitidine	Objective Response Rate (ORR): 82% (22/27 evaluable patients); Complete Remission (CR/CRI): 52% (14/27)	[7]
Phase Ib Trial (NCT06357182)	Newly Diagnosed AML	Iadademstat + Azacitidine + Venetoclax	ORR: 100% (8/8 patients); CR: 88%	[11]
FRIDA (Phase Ib)	Relapsed/Refractory FLT3-mutated AML	Iadademstat + Gilteritinib	In the expansion dose cohort: ORR: 67% (8/12 evaluable patients); CR/CRh/CRI: 58% (7/12)	[11]
CLEPSIDRA (Phase IIa)	Second-line Extensive-Stage SCLC	Iadademstat + Platinum/Etoposide	A case study reported an 86% tumor reduction.	[15]

Experimental Protocols

In Vitro Cytotoxicity and Synergy Assays

Objective: To determine the cytotoxic effects of iadademstat alone and in combination with chemotherapy and to quantify the synergy of the combination.

Materials:

- Cancer cell lines (e.g., AML cell lines like MV4-11, MOLM-13; SCLC cell lines like H69, H82)
- Iadademstat (stock solution in DMSO)
- Chemotherapeutic agent (e.g., azacitidine, venetoclax, gilteritinib, cisplatin, etoposide; stock solutions in appropriate solvents)
- Cell culture medium and supplements
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[5][16]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[16]
- Microplate reader

Protocol (MTT Assay):[5][16][17]

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. For suspension cells, plates may not require pre-coating. Incubate for 24 hours at 37°C and 5% CO₂.
- Drug Treatment:
 - Prepare serial dilutions of iadademstat and the chemotherapeutic agent.
 - For single-agent treatments, add the drugs at various concentrations to the designated wells.

- For combination treatments, add the drugs at a constant ratio or in a matrix format (varying concentrations of both drugs).
- Include vehicle-only control wells.
- Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C and 5% CO₂.
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis (Synergy Quantification):

- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Determine the IC₅₀ (half-maximal inhibitory concentration) for each drug alone.
- Use the Chou-Talalay method to calculate the Combination Index (CI).[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[18\]](#)[\[19\]](#)
 - CI < 1: Synergistic effect
 - CI = 1: Additive effect
 - CI > 1: Antagonistic effect

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of iadademstat in combination with chemotherapy in a tumor xenograft model.

Materials:

- Immunodeficient mice (e.g., NOD/SCID, NSG)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

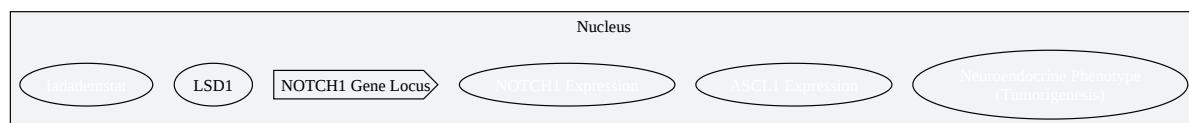
- Cancer cell lines (as described above)
- Matrigel (optional, for subcutaneous injection)
- Iadademstat (formulated for oral gavage)
- Chemotherapeutic agent (formulated for appropriate route of administration, e.g., intraperitoneal injection)
- Calipers for tumor measurement

Protocol (AML Xenograft Model):[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Cell Implantation:
 - Resuspend AML cells (e.g., 1-5 x 10⁶ cells) in PBS or a mixture with Matrigel.
 - Inject the cells intravenously (tail vein) or subcutaneously into the flank of the immunodeficient mice.
- Tumor Growth Monitoring:
 - For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
 - For disseminated models, monitor disease progression through bioluminescence imaging (if using luciferase-expressing cells) or by monitoring for signs of illness (e.g., weight loss, hind limb paralysis).
- Drug Treatment:
 - When tumors reach a palpable size (e.g., 100-200 mm³) or when signs of disease are evident, randomize the mice into treatment groups:
 - Vehicle control
 - Iadademstat alone

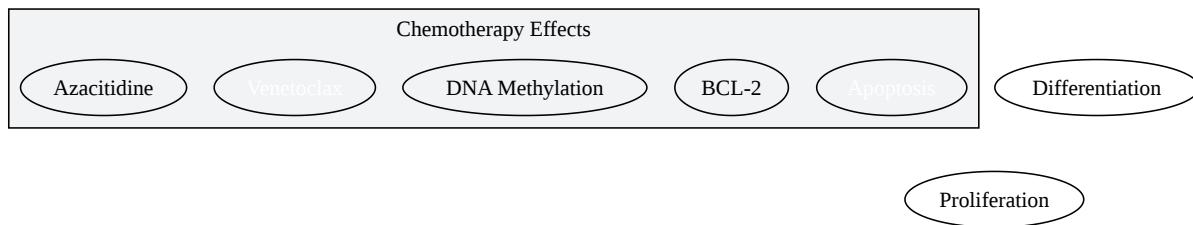
- Chemotherapy alone
- Iadademstat + Chemotherapy
- Administer drugs according to a predetermined schedule and dosage. Iadademstat is typically administered orally.
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
 - For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor volume limit, significant weight loss).

Signaling Pathways and Experimental Workflows



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